molecular formula C30H47Cl2N5O5S B12079423 (2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-N-(2-((6-aminohexyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxypyrrolidine-2-carboxamide dihydrochloride

(2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-N-(2-((6-aminohexyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxypyrrolidine-2-carboxamide dihydrochloride

Cat. No.: B12079423
M. Wt: 660.7 g/mol
InChI Key: ZDPHPLMGGQWIRY-UHFFFAOYSA-N
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Description

VH 032 phenol-alkylC6-amine is a functionalized von-Hippel-Lindau (VHL) protein ligand used in PROTAC (Proteolysis Targeting Chimeras) research and development. This compound incorporates an E3 ligase ligand with an alkyl linker and a terminal amine, making it suitable for conjugation to a target protein ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH 032 phenol-alkylC6-amine involves multiple steps, starting with the preparation of the VHL ligand. The VHL ligand is then functionalized with an alkyl linker and a terminal amine. The reaction conditions typically involve the use of suitable solvents and reagents to ensure high purity and yield .

Industrial Production Methods

Industrial production of VH 032 phenol-alkylC6-amine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Quality control measures are implemented to ensure the compound meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

VH 032 phenol-alkylC6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of VH 032 phenol-alkylC6-amine, which can be further utilized in PROTAC research and development .

Scientific Research Applications

VH 032 phenol-alkylC6-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of PROTAC molecules.

    Biology: Facilitates the study of protein degradation pathways and the role of specific proteins in cellular processes.

    Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.

    Industry: Utilized in the development of novel chemical probes and drug discovery

Mechanism of Action

VH 032 phenol-alkylC6-amine exerts its effects by binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in protein homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VH 032 phenol-alkylC6-amine is unique due to its functionalized structure, which includes an alkyl linker and terminal amine. This structure allows for efficient conjugation to target protein ligands, making it a valuable tool in PROTAC research and development .

Properties

Molecular Formula

C30H47Cl2N5O5S

Molecular Weight

660.7 g/mol

IUPAC Name

1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C30H45N5O5S.2ClH/c1-19-26(41-18-33-19)21-10-11-22(25(14-21)40-13-9-7-6-8-12-31)16-32-28(38)24-15-23(37)17-35(24)29(39)27(30(3,4)5)34-20(2)36;;/h10-11,14,18,23-24,27,37H,6-9,12-13,15-17,31H2,1-5H3,(H,32,38)(H,34,36);2*1H

InChI Key

ZDPHPLMGGQWIRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl

Origin of Product

United States

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